molecular formula C10H9F3N2O2 B14842940 N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide

N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide

Cat. No.: B14842940
M. Wt: 246.19 g/mol
InChI Key: BLAVVHFKUZHBPL-UHFFFAOYSA-N
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Description

N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide is a chemical compound characterized by the presence of a pyridine ring substituted with acetyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide typically involves the reaction of 6-acetyl-4-(trifluoromethyl)pyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Trifluoromethyl)pyridin-2-yl)acetamide
  • N-(6-Acetylpyridin-2-yl)acetamide
  • N-(4-(Trifluoromethyl)phenyl)acetamide

Uniqueness

N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide is unique due to the presence of both acetyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9F3N2O2

Molecular Weight

246.19 g/mol

IUPAC Name

N-[6-acetyl-4-(trifluoromethyl)pyridin-2-yl]acetamide

InChI

InChI=1S/C10H9F3N2O2/c1-5(16)8-3-7(10(11,12)13)4-9(15-8)14-6(2)17/h3-4H,1-2H3,(H,14,15,17)

InChI Key

BLAVVHFKUZHBPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(F)(F)F)NC(=O)C

Origin of Product

United States

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